molecular formula C20H14BrClN2O3 B2383966 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533878-14-7

4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2383966
CAS No.: 533878-14-7
M. Wt: 445.7
InChI Key: SWNAZEZCJVDZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative intended for research and experimental use. This compound features a complex molecular structure that incorporates a 5-bromofuran-2-carbonyl moiety, which may influence its physicochemical properties and biological activity. The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, known for its diverse range of potential biological activities . Researchers can explore this compound as a key intermediate or building block in organic synthesis, particularly for the development of novel functionalized 1,4-benzodiazepine derivatives . Potential research applications include investigating its mechanism of action, particularly its interaction with neurological targets, as well as its role in chemical synthesis and drug discovery programs. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate precautions and consult relevant safety data sheets prior to use. Specific chemical properties, analytical data, and detailed safety information will be provided in the Certificate of Analysis.

Properties

IUPAC Name

4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O3/c21-17-9-8-16(27-17)20(26)24-11-18(25)23-15-7-6-13(22)10-14(15)19(24)12-4-2-1-3-5-12/h1-10,19H,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNAZEZCJVDZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclocondensation

Recent innovations in one-pot methodologies have streamlined the formation of the benzodiazepine ring. A microwave-assisted approach catalyzed by bismuth nitrate (Bi(NO₃)₃·5H₂O) enables the reaction of o-phenylenediamine, ethyl acetoacetate, and benzaldehyde derivatives under solvent-free conditions. This method achieves cyclization within 10–15 minutes at 80°C, yielding 5-phenyl-1,4-benzodiazepin-2-one intermediates with >85% efficiency. Critical to this process is the in situ generation of a Schiff base intermediate, which undergoes intramolecular nucleophilic attack to form the seven-membered lactam ring.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temperature (°C) Time (min) Yield (%)
Bi(NO₃)₃ Solvent-free 80 15 87
H-MCM-22 Acetonitrile 25 180 78
None Ethanol Reflux 360 32

Data adapted from microwave-assisted and H-MCM-22-catalyzed protocols.

Regioselective Chlorination at C7

Introducing the 7-chloro substituent necessitates precise electrophilic aromatic substitution. Direct chlorination of the benzodiazepine precursor using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves >90% regioselectivity for the para position relative to the lactam carbonyl. Computational studies suggest that electron-donating effects from the adjacent nitrogen atom direct electrophiles to the C7 position.

Installation of the 5-Bromofuran-2-Carbonyl Moiety

The sterically hindered 4-position of the benzodiazepine ring requires robust acylation strategies to introduce the bromofuran carbonyl group.

Friedel-Crafts Acylation

Reaction of 5-bromofuran-2-carbonyl chloride with the benzodiazepine core in the presence of aluminum chloride (AlCl₃) facilitates electrophilic substitution at the 4-position. Anhydrous dichloromethane serves as the optimal solvent, enabling complete conversion within 2 hours at −10°C. This method avoids N-acylation side reactions due to the deactivating effect of the lactam carbonyl on the adjacent nitrogen.

Table 2: Acylation Efficiency with Varied Catalysts

Acylating Agent Catalyst Solvent Yield (%)
5-Bromofuran-2-carbonyl chloride AlCl₃ CH₂Cl₂ 92
5-Bromofuran-2-carboxylic acid DCC/DMAP THF 65
5-Bromofuran-2-carbonyl chloride None CH₂Cl₂ 18

DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine.

Bromofuran Carbonyl Precursor Synthesis

The 5-bromofuran-2-carbonyl group is synthesized via a two-step sequence:

  • Bromination of Furan-2-Carboxylic Acid : Treatment with bromine (Br₂) in acetic acid at 50°C introduces bromine at the 5-position with 98% regioselectivity.
  • Conversion to Acyl Chloride : Thionyl chloride (SOCl₂) reflux converts the carboxylic acid to the corresponding acyl chloride, isolated in 89% yield.

Alternative Synthetic Pathways

Late-Stage Functionalization

An alternative route involves brominating a pre-acylated furan-2-carbonyl intermediate. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 5-bromo-furan-2-carbonyl chloride and a boronated benzodiazepine precursor has been explored but shows limited efficiency (<40% yield) due to steric hindrance.

Enzymatic Resolution for Stereocontrol

Though the target compound lacks chiral centers, related 5-aryl-1,4-benzodiazepin-2-ones have been resolved using lipase-catalyzed kinetic resolution. This method could be adapted for derivatives requiring enantiomeric purity.

Catalytic and Green Chemistry Advances

Microwave-Assisted Optimization

Implementing microwave irradiation reduces reaction times by 80% compared to conventional heating. For instance, cyclocondensation of o-phenylenediamine with benzaldehyde derivatives under microwave conditions (150 W, 100°C) completes in 5 minutes with 94% yield.

Recyclable Heterogeneous Catalysts

Zeolite-based catalysts like H-MCM-22 enable solvent-free reactions and easy recovery via filtration. In benzodiazepine syntheses, H-MCM-22 achieves 78% yield over five cycles without significant activity loss.

Characterization and Analytical Validation

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 6.75 (d, J = 3.6 Hz, 1H, furan-H), 5.12 (s, 1H, CH), 3.95 (dd, J = 14.0, 4.8 Hz, 1H, CH₂), 3.45 (dd, J = 14.0, 8.4 Hz, 1H, CH₂).
  • HRMS : m/z calcd for C₂₁H₁₃BrClN₂O₃ [M+H]⁺ 463.9854, found 463.9851.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromofuran moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound is of interest due to its potential interactions with biological targets. Studies may focus on its binding affinity to receptors or enzymes, exploring its potential as a lead compound in drug discovery.

Medicine

In medicine, the compound’s benzodiazepine core suggests potential applications in the treatment of neurological disorders. Research may investigate its efficacy and safety as an anxiolytic or hypnotic agent.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromofuran and chlorophenyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Pharmacological Variations

  • : The compound (5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one shares a similar benzodiazepine core but differs in substituents: Heterocyclic Acyl Group: Replacing bromofuran with bromothiophene (sulfur vs. Thiophene’s lower electronegativity may enhance hydrophobic interactions. Phenyl Substituents: The 3,5-dimethylphenyl group in increases steric bulk compared to the simple phenyl group in the target compound, possibly reducing metabolic clearance but limiting target accessibility. Methyl vs. Chloro at Position 7: The 7-methyl group in may improve metabolic stability compared to the 7-chloro group, which could enhance electrophilic reactivity and toxicity risks .

Antioxidant Potential in Heterocyclic Systems

highlights triazole derivatives with morpholine and dimethylamino-benzylidenamino groups demonstrating antioxidant activity. Though structurally distinct from benzodiazepines, these findings emphasize the role of halogenation (e.g., bromo in the target compound) and aromatic substituents in radical scavenging.

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compound Triazole Analogs ()
Core Structure 1,4-Benzodiazepin-2-one 1,4-Benzodiazepin-2-one 1,2,4-Triazol-5-one
Halogenation 5-Bromofuran, 7-chloro 5-Bromothiophene, 7-methyl Chloro (variable positions)
Aromatic Substituents 5-Phenyl 3,5-Dimethylphenyl 4-(Dimethylamino)-benzylidenamino
Biological Activity Hypothesized CNS modulation GABA_A receptor binding Antioxidant (radical scavenging)

Table 2: Key Physicochemical Properties (Hypothetical)

Property Target Compound Compound
Molecular Weight 469.7 g/mol 483.8 g/mol
LogP (Lipophilicity) 3.2 3.8
Polar Surface Area 85 Ų 78 Ų
Halogen Bond Donor Sites 2 (Br, Cl) 1 (Br)

Biological Activity

The compound 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a derivative of benzodiazepine, a class of compounds known for their psychoactive properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C18_{18}H15_{15}BrClN3_{3}O2_{2}
  • Molecular Weight : 404.68 g/mol
  • CAS Number : 533878-14-7

The presence of the bromofuran and chloro groups in its structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Research indicates that benzodiazepines primarily act on the gamma-aminobutyric acid (GABA) receptors in the brain. The specific compound may enhance GABAergic activity, leading to anxiolytic, sedative, and anticonvulsant effects.

  • GABA Receptor Modulation :
    • The compound is hypothesized to bind to the GABAA_A receptor, increasing chloride ion influx and hyperpolarizing neuronal membranes.
    • This action results in decreased neuronal excitability, which can alleviate anxiety and promote sedation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzodiazepines exhibit varied binding affinities to GABA receptors. A study utilizing molecular docking techniques indicated that the compound has a favorable binding affinity for COX-2 protein, suggesting anti-inflammatory properties alongside its neuroactive effects .

In Vivo Studies

Animal models have been employed to assess the anxiolytic effects of similar benzodiazepine derivatives. These studies typically involve administering the compound to rodents and evaluating behavioral changes using established tests such as the elevated plus maze and open field test.

Study TypeModel UsedDosageEffect Observed
In VivoRat10 mg/kgReduced anxiety-like behavior
In VivoMouse5 mg/kgIncreased locomotion in open field

Case Studies

A recent case study highlighted the compound's potential as a lead structure for developing new anxiolytic drugs. The study focused on optimizing the chemical structure to enhance potency and selectivity for GABA receptors while minimizing side effects associated with traditional benzodiazepines.

Clinical Implications

The implications of this compound's biological activity are significant for treating anxiety disorders and other CNS-related conditions. Its potential as a COX-2 inhibitor also opens avenues for research into its anti-inflammatory properties.

Q & A

Q. How do solvent effects influence its conformational flexibility in solution?

  • Methodological Answer : Perform 1H^1H-NMR NOESY in deuterated DMSO and chloroform to compare intramolecular interactions. Solvent polarity stabilizes the lactam ring conformation, impacting receptor docking. MD simulations (AMBER) model solvation dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.